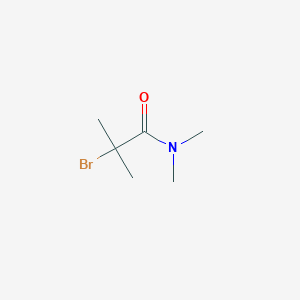

2-Bromo-N,N,2-trimethylpropanamide

Vue d'ensemble

Description

2-Bromo-N,N,2-trimethylpropanamide is a chemical compound that is part of a broader class of bromoamides. These compounds are known for their versatility in chemical synthesis, serving as intermediates for various reactions and possessing interesting physical and chemical properties. The presence of the bromine atom makes them particularly reactive and useful for substitution reactions and other synthetic transformations.

Synthesis Analysis

The synthesis of bromoamides, including compounds similar to 2-Bromo-N,N,2-trimethylpropanamide, has been extensively studied. For instance, the synthesis of related compounds has been achieved with good yields, utilizing starting materials such as bromobenzoic acid and appropriate amines or amides . The synthesis process often involves the reaction of commercial acids with amines, leading to the formation of the desired bromoamide compounds .

Molecular Structure Analysis

The molecular structure of bromoamides is characterized by the presence of a bromine atom attached to an amide group. This structural feature is crucial for the reactivity of these compounds. X-ray diffraction analysis has been used to determine the crystal structures of similar bromoamides, revealing monoclinic systems and specific space groups . These studies provide detailed information on the molecular geometry and intermolecular interactions, such as hydrogen bonding and halogen interactions, which can influence the compound's reactivity and stability.

Chemical Reactions Analysis

Bromoamides like 2-Bromo-N,N,2-trimethylpropanamide can undergo various chemical reactions. They are known to participate in substitution reactions where the bromine atom can be replaced by different nucleophiles, leading to the formation of aminoamides, alkoxyamides, and other derivatives . The presence of bromine also allows for electrochemical studies and reactions, such as electroreduction, which can lead to the formation of enolates and subsequent C-C bond formation . Additionally, bromoamides can be involved in photocyclization reactions, leading to the formation of cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoamides are influenced by their molecular structure. The presence of the bromine atom imparts certain polarities to the molecule, which can affect its solubility and reactivity. The crystal packing and solid-state structures of these compounds are often stabilized by hydrogen bonds and electrostatic energy contributions, as indicated by Hirshfeld surface analysis and DFT calculations . These interactions are energetically significant and contribute to the overall stability of the molecular assemblies.

Applications De Recherche Scientifique

Electrochemical and Stereochemical Investigations

- Electrochemical Behavior and Mechanism : 2-Bromo amide anions, like those derived from 2-Bromo-N,N,2-trimethylpropanamide, can be generated via electroreduction. These anions are involved in intramolecular substitution reactions that form three-membered rings, providing insight into stereochemical behaviors (Maran, 1993).

Antimicrobial Activity

- Low Antimicrobial Activity : Compounds like 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, which are structurally related to 2-Bromo-N,N,2-trimethylpropanamide, show low antimicrobial activity against various bacterial and fungal strains. This indicates a potential application in the study of antimicrobial resistance and drug design (Grishchuk et al., 2013).

Photocyclization Reactions

- Photochemical Reactions : The photochemical reactions of compounds like N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are related to 2-Bromo-N,N,2-trimethylpropanamide, have been studied. These compounds undergo various reactions such as dehydrobromination, cyclization, and bromo-migration upon irradiation (Nishio et al., 2005).

Synthesis and Solvolytic Behavior

- Synthesis of Spiro-Oxazolidinones : The base-promoted reaction of 2-bromo-2-methylpropanamides with various lactams leads to the synthesis of spiro-oxazolidinones. This process showcases the compound's role in the synthesis of complex organic structures (Scrimin et al., 1988).

Spectrophotometric Applications

- Spectrophotometric Determination of Uranium(VI) : Compounds like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (bromo-PADAP), structurally related to 2-Bromo-N,N,2-trimethylpropanamide, are used in the spectrophotometric determination of uranium, highlighting its application in analytical chemistry (Johnson & Florence, 1971).

Mécanisme D'action

Mode of Action

The mode of action of 2-Bromo-N,N,2-trimethylpropanamide involves electrochemical reduction in dipolar aprotic solvents . A carbanion is formed at the mercury electrode as a consequence of two-electron C–Br bond cleavage . This process leads to various reactions, including self-protonation, 1,2-elimination, and deprotonation at the nitrogen atom .

Biochemical Pathways

The compound’s electrochemical reduction leads to various reactions, suggesting that it may influence several biochemical pathways .

Result of Action

The compound’s electrochemical reduction leads to various reactions, suggesting that it may have multiple molecular and cellular effects .

Action Environment

The action of 2-Bromo-N,N,2-trimethylpropanamide can be influenced by environmental factors. For instance, the compound’s electrochemical reduction is carried out in dipolar aprotic solvents . Additionally, the compound is stable at room temperature but may be sensitive to light, heat, or air .

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-2-methylpropane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Orientations Futures

While specific future directions for 2-Bromo-N,N,2-trimethylpropanamide are not detailed in the search results, a related study suggests that well-characterized esters of 2-bromo-2-methylpropanoate of poly (oxyalkylene) polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

Propriétés

IUPAC Name |

2-bromo-N,N,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,7)5(9)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUHUXQSZVLAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499687 | |

| Record name | 2-Bromo-N,N,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N,N,2-trimethylpropanamide | |

CAS RN |

13887-50-8 | |

| Record name | 2-Bromo-N,N,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N,N,2-trimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)